Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

Catalog No.
S953445
CAS No.
15391-24-9
M.F
C21H27CoN3O2
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(salicylideniminato-3-propyl)methylaminocobalt(...

CAS Number

15391-24-9

Product Name

Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

IUPAC Name

cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol

Molecular Formula

C21H27CoN3O2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3;

InChI Key

ROYMMTUICCHINZ-UHFFFAOYSA-N

SMILES

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co]

Canonical SMILES

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co]

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) (CAS 15391-24-9), commonly abbreviated as Co(SMDPT), is a highly specialized pentadentate Schiff-base cobalt(II) complex. Unlike traditional tetradentate Co(II) complexes, Co(SMDPT) incorporates a built-in tertiary amine that serves as an axial donor, locking the cobalt center into a five-coordinate square-pyramidal geometry [1]. This structural feature endows the complex with exceptional capability for reversible dioxygen binding and facilitates its role as a highly efficient Electron Transfer Mediator (ETM) in aerobic oxidation reactions [2]. For industrial and advanced laboratory procurement, Co(SMDPT) is prioritized when processes require the use of molecular oxygen as a clean terminal oxidant, demanding a catalyst that resists irreversible degradation while avoiding the use of toxic external axial bases.

Generic substitution with simpler, more common tetradentate cobalt complexes like Co(salen) or Co(acacen) routinely fails in advanced aerobic oxidations and gas-separation applications. Tetradentate complexes require the addition of a volatile and often toxic external axial base (such as pyridine or N-methylimidazole) to activate the cobalt center for O2 binding, and even then, aerated solutions of these simpler complexes are prone to rapid, irreversible auto-oxidation to inactive Co(III) species within hours[1]. Furthermore, in heterogeneous catalyst design, the steric hindrance of zeolite pores prevents the coordination of external bases to Co(salen), rendering it inactive [2]. Co(SMDPT) bypasses these limitations entirely; its integrated axial nitrogen donor ensures robust, reversible O2 binding and long-term stability, making it a non-interchangeable precursor for continuous catalytic cycles and supported catalyst frameworks.

Elimination of Toxic External Axial Bases in O2 Activation

Co(SMDPT) achieves reversible dioxygen binding through its intrinsic pentadentate N3O2 coordination sphere. Thermodynamic studies demonstrate that Co(SMDPT) binds O2 with an enthalpy of formation of -9.8 kcal/mol in dichloromethane without any additives [1]. In contrast, baseline tetradentate complexes like Co(salen) exhibit negligible O2 affinity unless a large excess of an external axial base, such as pyridine, is added to the system. The built-in axial methylamine group in Co(SMDPT) provides the exact electronic and steric environment required for O2 activation, eliminating the need for toxic co-solvents.

Evidence DimensionRequirement for external axial base for O2 binding
Target Compound Data0 equivalents required (intrinsic pentadentate activation, ΔH = -9.8 kcal/mol)
Comparator Or BaselineCo(salen) (Requires large excess of pyridine or similar base)
Quantified Difference100% elimination of toxic axial base additives
ConditionsDichloromethane solution, ambient O2 pressure

Eliminating pyridine or N-methylimidazole from the reaction mixture simplifies downstream purification, improves safety profiles, and reduces overall process costs.

Superior Stability Against Irreversible Auto-Oxidation

A critical failure point for cobalt-based oxygen carriers is their degradation into inactive oxidized species. While aerated solutions of standard Co(salen) undergo irreversible auto-oxidation to inactive Co(III) complexes within hours, Co(SMDPT) demonstrates significantly enhanced stability [1]. The specific ligand architecture of Co(SMDPT) stabilizes the Co(III)-superoxo intermediate, allowing it to undergo multiple reversible O2 binding cycles without rapid decomposition. This resistance to oxidative degradation is essential for maintaining catalytic turnover numbers in continuous aerobic oxidation processes.

Evidence DimensionCatalyst stability in aerated solution
Target Compound DataStable reversible O2 binding maintained over extended cycles
Comparator Or BaselineCo(salen) (Irreversibly auto-oxidizes within hours)
Quantified DifferenceExtension of active catalyst lifetime from hours to extended multi-cycle stability
ConditionsAerated solvent at ambient temperature

Extended catalyst lifetime directly translates to lower procurement volumes and higher batch-to-batch reproducibility in industrial oxidations.

High-Yield Electron Transfer Mediation in Asymmetric Aerobic Oxidation

In the NHC-catalyzed asymmetric aerobic oxidative synthesis of dihydropyranones, direct use of molecular O2 fails due to high kinetic barriers. The introduction of Co(SMDPT) as an Electron Transfer Mediator (ETM), coupled with a quinone, effectively bridges this gap [1]. The Co(SMDPT)-mediated system enables the reaction to proceed smoothly at 40 °C, delivering the target dihydropyranones in up to 62% yield and 95% enantiomeric excess (ee)[1]. In the absence of the Co(SMDPT) ETM system, the reaction cannot utilize O2 effectively, resulting in trace yields.

Evidence DimensionProduct yield in aerobic NHC-catalyzed oxidation
Target Compound Data62% yield, 95% ee
Comparator Or BaselineDirect O2 oxidation without ETM (Trace yield)
Quantified Difference>60% absolute increase in yield under identical aerobic conditions
Conditions40 °C, ambient O2, NHC catalyst, quinone co-mediator

Enables the procurement of a clean, air-based oxidation process instead of relying on heavy, expensive, and waste-generating stoichiometric oxidants.

Successful Zeolite Encapsulation for Heterogeneous Catalysis

Developing supported oxygen-binding materials requires encapsulating the complex within a porous matrix. When encapsulated in zeolite Y or EMT, Co(SMDPT) successfully forms the required 5-coordinate active complex, with up to 25% of the total Co(II) reversibly binding dioxygen [1]. Conversely, attempting to encapsulate Co(salen) fails to produce an active oxygen carrier because the steric constraints of the zeolite supercage prevent the necessary coordination of an external axial base [1]. The pentadentate nature of Co(SMDPT) circumvents this spatial limitation entirely.

Evidence DimensionActive site formation in zeolite encapsulation
Target Compound DataUp to 25% of Co(II) reversibly binds O2 inside the zeolite
Comparator Or BaselineCo(salen) (Fails to form active O2-binding complex due to steric hindrance of external base)
Quantified DifferenceComplete enablement of heterogeneous O2 binding vs. baseline failure
ConditionsCo(II) exchanged, ligand-loaded hexagonal faujasite (zeolite)

Essential for buyers developing solid-state oxygen scavengers, gas separation membranes, or fixed-bed aerobic oxidation reactors.

Aerobic Oxidation Catalysis (ETM Systems)

Co(SMDPT) is the preferred choice for formulating Electron Transfer Mediator systems in asymmetric organic synthesis, allowing the replacement of stoichiometric oxidants with ambient air or pure O2 [1].

Heterogeneous Gas Separation and Sensing

Due to its ability to function without external bases, Co(SMDPT) is ideal for encapsulation in zeolites (e.g., Zeolite Y, EMT) and metal-organic frameworks for reversible oxygen capture and gas separation technologies [2].

Oxidative Carbonylation of Alcohols

Co(SMDPT) serves as a highly effective co-catalyst (alongside palladium and quinones) in the industrial oxidative carbonylation of alcohols to produce dialkyl oxalates, improving selectivity and yield [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

412.143521 g/mol

Monoisotopic Mass

412.143521 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2023

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